molecular formula C24H23N3O3 B450696 N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide

N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide

Cat. No.: B450696
M. Wt: 401.5g/mol
InChI Key: MYOFBYSYMKDXOJ-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide is a complex organic compound with the molecular formula C24H23N3O3 and a molecular weight of 401.45772 . This compound is characterized by its unique structure, which includes a methoxybenzoyl group, an ethanehydrazonoyl linkage, and a methylbenzamide moiety.

Preparation Methods

The synthesis of N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide can be compared with other similar compounds, such as:

  • N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide
  • N-{4-[N-(3-methoxybenzoyl)propanehydrazonoyl]phenyl}-2-methylbenzamide

These compounds share similar structural features but differ in specific functional groups or linkages, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5g/mol

IUPAC Name

N-[4-[(Z)-N-[(3-methoxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C24H23N3O3/c1-16-7-4-5-10-22(16)24(29)25-20-13-11-18(12-14-20)17(2)26-27-23(28)19-8-6-9-21(15-19)30-3/h4-15H,1-3H3,(H,25,29)(H,27,28)/b26-17-

InChI Key

MYOFBYSYMKDXOJ-ONUIUJJFSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=CC=C3)OC)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N\NC(=O)C3=CC(=CC=C3)OC)/C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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